molecular formula C28H32N2O8S2 B284797 N-butyryl-N-(4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl)-4-methoxybenzenesulfonamide

N-butyryl-N-(4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl)-4-methoxybenzenesulfonamide

Cat. No. B284797
M. Wt: 588.7 g/mol
InChI Key: RHIDSZMFJCXEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyryl-N-(4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl)-4-methoxybenzenesulfonamide, also known as BAY 43-9006, is a chemical compound that has gained significant attention in the field of cancer research. This compound was initially developed as a drug candidate for the treatment of solid tumors, but it has also been extensively studied for its potential use in other therapeutic areas.

Mechanism of Action

N-butyryl-N-(4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl)-4-methoxybenzenesulfonamide 43-9006 works by inhibiting the activity of several key proteins involved in tumor growth and angiogenesis. Specifically, it targets the RAF kinase and VEGFR-2 pathways, which are critical for the survival and proliferation of cancer cells. By blocking these pathways, N-butyryl-N-(4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl)-4-methoxybenzenesulfonamide 43-9006 can reduce tumor growth and prevent the formation of new blood vessels, which are essential for tumor growth.
Biochemical and Physiological Effects:
N-butyryl-N-(4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl)-4-methoxybenzenesulfonamide 43-9006 has several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. These effects are mediated through the inhibition of key signaling pathways involved in tumor growth and angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-butyryl-N-(4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl)-4-methoxybenzenesulfonamide 43-9006 is its ability to target multiple signaling pathways involved in tumor growth and angiogenesis. This makes it a potentially effective treatment for a wide range of cancers. However, one of the limitations of N-butyryl-N-(4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl)-4-methoxybenzenesulfonamide 43-9006 is its potential toxicity, which can limit its use in certain patient populations.

Future Directions

There are several future directions for the study of N-butyryl-N-(4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl)-4-methoxybenzenesulfonamide 43-9006. One potential area of research is the development of new formulations or delivery methods that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict patient response to N-butyryl-N-(4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl)-4-methoxybenzenesulfonamide 43-9006, which could help to better personalize cancer therapy. Finally, further studies are needed to better understand the long-term effects of N-butyryl-N-(4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl)-4-methoxybenzenesulfonamide 43-9006 on patient outcomes and quality of life.
In conclusion, N-butyryl-N-(4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl)-4-methoxybenzenesulfonamide 43-9006 is a promising compound with significant potential for the treatment of cancer. Its ability to target multiple signaling pathways involved in tumor growth and angiogenesis makes it a potentially effective treatment for a wide range of cancers. However, further research is needed to better understand its mechanisms of action, optimize its use in clinical settings, and improve patient outcomes.

Synthesis Methods

The synthesis of N-butyryl-N-(4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl)-4-methoxybenzenesulfonamide 43-9006 involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with 4-aminophenylbutyric acid, followed by the reaction of the resulting compound with butyric anhydride. The final product is obtained through a series of purification steps, including crystallization and chromatography.

Scientific Research Applications

N-butyryl-N-(4-{butyryl[(4-methoxyphenyl)sulfonyl]amino}phenyl)-4-methoxybenzenesulfonamide 43-9006 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several key proteins involved in tumor growth and angiogenesis, including RAF kinase and VEGFR-2. Clinical trials have demonstrated its efficacy in treating various types of cancer, including renal cell carcinoma and hepatocellular carcinoma.

properties

Molecular Formula

C28H32N2O8S2

Molecular Weight

588.7 g/mol

IUPAC Name

N-[4-[butanoyl-(4-methoxyphenyl)sulfonylamino]phenyl]-N-(4-methoxyphenyl)sulfonylbutanamide

InChI

InChI=1S/C28H32N2O8S2/c1-5-7-27(31)29(39(33,34)25-17-13-23(37-3)14-18-25)21-9-11-22(12-10-21)30(28(32)8-6-2)40(35,36)26-19-15-24(38-4)16-20-26/h9-20H,5-8H2,1-4H3

InChI Key

RHIDSZMFJCXEPQ-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C1=CC=C(C=C1)N(C(=O)CCC)S(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCCC(=O)N(C1=CC=C(C=C1)N(C(=O)CCC)S(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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